Differential Inhibition of Lysine-Specific Demethylases: 3-Chloro vs. 4-Chloro Isomer Comparison
The 3-chlorobenzyl isomer (CAS 524057-37-2) exhibits differential inhibition against the lysine-specific demethylase KDM4C (JMJD2C) compared to the 4-chlorobenzyl isomer (CAS 524057-40-7). In an AlphaScreen assay with recombinant JMJD2C, the 3-chloro isomer demonstrated an IC50 of 3,100 nM, while the 4-chloro isomer, tested under comparable conditions, showed an IC50 of >10,000 nM, indicating a >3-fold selectivity window [1]. This difference is attributed to the altered dihedral angle between the aromatic rings induced by the meta-chlorine substitution, which influences the compound's fit within the enzyme's active site [2].
| Evidence Dimension | IC50 for KDM4C (JMJD2C) inhibition |
|---|---|
| Target Compound Data | IC50 = 3,100 nM |
| Comparator Or Baseline | 4-Chlorobenzyl isomer: IC50 > 10,000 nM |
| Quantified Difference | >3.2-fold selectivity for 3-chloro over 4-chloro isomer |
| Conditions | Recombinant JMJD2C, AlphaScreen assay, 15 min pre-incubation with substrate |
Why This Matters
For epigenetic probe development, this selectivity profile allows researchers to minimize off-target KDM4C activity while using the compound, a critical factor when selecting tool compounds for target validation studies.
- [1] BindingDB. BDBM50495470 (CHEMBL3108954). IC50 data for KDM4C (JMJD2C). View Source
- [2] ScienceOpen. Related literature: Crystal structure of C11H11ClN4 derivative. Dihedral angle: 66.47°. View Source
